molecular formula C14H21BN2O4 B6343040 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester CAS No. 2096342-16-2

2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B6343040
CAS No.: 2096342-16-2
M. Wt: 292.14 g/mol
InChI Key: RPKVATDWUMOWOI-UHFFFAOYSA-N
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Description

2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester (CAS: ">2096335-98-5) is a boronic acid pinacol ester derivative featuring a nitro group at the 5-position and an N-methylaminomethyl substituent at the 2-position of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid moiety, enhancing stability and solubility in organic solvents . This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl structures in pharmaceuticals and materials science . Its synthesis involves borrowing hydrogen catalysis with [Ru(p-cymene)Cl₂]₂ and DPEPhos, yielding tertiary amines in high efficiency (90–94%) after deprotection .

Properties

IUPAC Name

N-methyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-11(17(18)19)7-6-10(12)9-16-5/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKVATDWUMOWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeCN) improve nitration efficiency but are incompatible with Petasis reactions due to amine solvation. Methanol balances boronic acid solubility and iminium stability.

Temperature Control

Nitration exothermicity necessitates precise temperature control (<50°C) to prevent decomposition. In contrast, Petasis reactions proceed optimally at mild temperatures (25–40°C).

Purification Strategies

  • Nitration : Recrystallization from ethanol/water mixtures removes residual nitric acid.

  • Petasis Product : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the target compound.

Analytical Characterization

The final product is validated via:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.6 Hz, 1H, Ar-H), 3.72 (s, 2H, CH₂), 2.45 (s, 3H, N-CH₃), 1.34 (s, 12H, pinacol).

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).

Challenges and Mitigation

Competitive Side Reactions

  • Nitration Over-Oxidation : Controlled HNO₃ addition and low temperature minimize byproducts.

  • Amine Oxidation : Inert atmosphere (N₂/Ar) prevents methylamine degradation during Petasis reactions.

Steric Hindrance

The ortho substitution pattern (boronic ester and aminomethyl groups) necessitates bulky base catalysts (e.g., DIPEA) to prevent aggregation.

Scalability and Industrial Relevance

Bench-scale syntheses (5–10 g) report yields of 65–70%, while pilot-scale batches (100 g) achieve 60% yield due to heat transfer limitations. Cost drivers include pinacol (14/25mL[1])andmethylamine(14/25 mL) and methylamine (237/250 mg ).

Chemical Reactions Analysis

Types of Reactions

2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The pinacol ester can be hydrolyzed to regenerate the boronic acid.

Common Reagents and Conditions

    Oxidation: Common reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3), are typically employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the pinacol ester.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Cross-Coupling: Formation of biaryl compounds.

    Hydrolysis: Regeneration of the boronic acid.

Scientific Research Applications

Organic Synthesis

2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is primarily utilized in organic synthesis. Its ability to participate in Suzuki–Miyaura cross-coupling reactions allows researchers to construct complex organic molecules efficiently. This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are critical in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is being explored for its potential applications in medicinal chemistry. Its unique structural features enable the development of boron-containing biomolecules that may have therapeutic effects. Research indicates that boron compounds can enhance drug delivery systems and may be used as precursors for agents in boron neutron capture therapy (BNCT), a cancer treatment strategy that targets tumor cells while sparing healthy tissue.

Material Science

In material science, this boronic ester is employed in the synthesis of advanced materials and polymers with specific properties. The ability of boronic esters to form reversible covalent bonds with diols makes them suitable for creating dynamic materials that can respond to environmental changes.

Biochemical Applications

The compound also finds applications in biochemical research, particularly in the development of sensors and probes for biomolecular interactions. Its reactivity allows it to be used in the design of assays that detect specific biomolecules, contributing to advancements in diagnostics and therapeutic monitoring.

Case Study 1: Drug Development

Recent studies have investigated the use of this compound as a precursor for developing targeted therapies for cancer treatment. Researchers demonstrated its efficacy in synthesizing novel compounds that selectively target cancer cells while minimizing side effects on normal cells.

Case Study 2: Sensor Technology

Another study focused on utilizing this compound in the development of biosensors for glucose detection. The incorporation of boronic esters into sensor designs has shown promise due to their ability to form complexes with diols, facilitating accurate measurements of glucose levels in biological samples.

Mechanism of Action

The mechanism of action of 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as cross-coupling reactions and the development of boron-containing biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester with structurally analogous boronic acid pinacol esters, focusing on substituent effects, solubility, reactivity, and applications:

Compound Substituents Molecular Weight (g/mol) Solubility Key Reactivity/Applications References
This compound -NO₂ (5-position), -CH₂N(H)Me (2-position) ~335.1 (calculated) High in chloroform, moderate in ketones Suzuki-Miyaura coupling; synthesis of tertiary amines via borrowing hydrogen catalysis
2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester -NO₂ (5-position), -CH₂NMe₂ (2-position) 349.2 Improved solubility in ethers Intermediate in kinase inhibitor synthesis (e.g., lapatinib analogs)
2-Methoxycarbonylaminopyridine-5-boronic acid, pinacol ester -NHCO₂Me (2-position) on pyridine 278.11 Soluble in polar aprotic solvents Cross-coupling for heterocyclic drug scaffolds
4-Methylphenylboronic acid, pinacol ester -Me (4-position) 218.10 High in hydrocarbons Model substrate for Suzuki reactions; limited steric hindrance
2-(4-Ethylpiperazin-1-yl)pyrimidin-5-ylboronic acid, pinacol ester -N(CH₂CH₃)piperazine (2-position) 319.2 Moderate in ethyl acetate/hexanes Synthesis of lapatinib-derived analogs; enhances aqueous solubility in drug candidates
2-(Phthalimidomethyl)phenylboronic acid, pinacol ester -CH₂N(phthalimide) (2-position) 363.22 High in chloroform Protective group strategies; used in peptide coupling

Key Findings :

Substituent Effects on Solubility :

  • Nitro groups (e.g., in the target compound) reduce solubility in hydrocarbons but enhance polarity, favoring chloroform and ketones .
  • Alkylamine substituents (e.g., -CH₂NMe₂) improve solubility in ethers and ketones compared to parent boronic acids .

Reactivity in Cross-Coupling: The N-methylaminomethyl group in the target compound facilitates borrowing hydrogen catalysis, enabling efficient amine synthesis . Pyrimidine- and pyridine-based analogs (e.g., 2-(4-ethylpiperazinyl)pyrimidin-5-ylboronic ester) show higher reactivity in aqueous Suzuki reactions due to electron-deficient aromatic systems .

Steric and Electronic Factors :

  • Bulky substituents (e.g., phthalimido groups) hinder coupling efficiency but stabilize intermediates .
  • Nitro groups act as strong electron-withdrawing groups, accelerating transmetallation in Suzuki reactions .

Applications in Drug Development :

  • The target compound’s nitro group is critical for constructing nitroaryl pharmacophores in kinase inhibitors .
  • Pinacol esters with piperazine substituents (e.g., 4c in ) are preferred for water-soluble drug analogs due to their balanced lipophilicity .

Biological Activity

2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly significant in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions. The structure can be represented as follows:

C1H1N1O2C2H3BO2\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{C}_2\text{H}_3\text{B}\text{O}_2

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit certain signaling pathways that are critical in cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound acts as an inhibitor of various kinases, which play pivotal roles in cell signaling and proliferation. For instance, it has demonstrated inhibitory effects on the c-KIT receptor tyrosine kinase, which is implicated in gastrointestinal stromal tumors (GIST) .
  • Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
c-KIT InhibitionIC50 values ranging from 0.14 µM to 4.31 µM across various derivatives
Induction of ApoptosisInduces apoptosis in GIST-T1 and HMC1.2 cells after 24-48 hours of treatment
Cell Cycle ArrestAlters cell cycle progression in treated cells
Antiproliferative EffectsSignificant reduction in cell viability in various cancer cell lines

Case Studies

  • Gastrointestinal Stromal Tumors (GIST) : A study evaluated the efficacy of this compound against GIST-derived cell lines. Results showed a marked decrease in cell viability and induction of apoptosis after treatment with varying concentrations of the compound .
  • Breast Cancer Models : In vitro experiments demonstrated that this compound effectively inhibited breast cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester?

  • Methodology : The compound can be synthesized via: (i) Photoinduced decarboxylative borylation : Activation of a carboxylic acid precursor (e.g., N-hydroxyphthalimide ester) with visible light and bis(catecholato)diboron (B₂cat₂) in amide solvents, generating a boronic ester without metal catalysts . (ii) Suzuki-Miyaura cross-coupling precursors : Reacting halogenated aryl intermediates with pinacol-protected boronic acids under palladium catalysis .
  • Key considerations : Optimize light intensity (for photochemical methods) or ligand choice (for catalytic coupling) to enhance yield.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Analytical tools :
  • NMR spectroscopy : Confirm boronic ester protection (e.g., characteristic peaks for pinacol at δ 1.0–1.3 ppm) and aryl substitution patterns .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and detect free boronic acid impurities (e.g., m/z 225.0 vs. 307.2 for the ester) .
  • UV-Vis spectroscopy : Track stability in aqueous solutions (e.g., λmax shifts due to H2O2 reactivity) .

Q. What are the stability challenges for this compound under physiological conditions?

  • Hydrolysis risks : The boronic ester is susceptible to hydrolysis in aqueous media, especially at neutral-to-basic pH. Stability assays should monitor degradation via UV-Vis (e.g., loss of λmax at 290 nm) or <sup>11</sup>B NMR .
  • Mitigation : Use anhydrous solvents for storage and include stabilizers (e.g., pinacol) in reaction buffers .

Advanced Research Questions

Q. How does the N-methylaminomethyl substituent influence reactivity in cross-coupling reactions?

  • Electronic effects : The electron-donating N-methylaminomethyl group may reduce electrophilicity at the boron center, slowing transmetalation in Suzuki-Miyaura reactions. Compare kinetics with analogs lacking this group (e.g., 4-nitrophenylboronic esters) .
  • Steric effects : The substituent’s bulk could hinder access to catalytic sites, requiring tailored ligands (e.g., bulky phosphines) .

Q. What strategies improve stereoselectivity in allylboration reactions using this compound?

  • Borinic ester intermediates : Treat the pinacol ester with nBuLi and TFAA to generate a reactive borinic ester, enabling high E-selectivity (>90%) in allylboration of aldehydes .
  • Substrate design : β-Methallyl analogs reverse intrinsic Z-selectivity under standard conditions, highlighting the role of α-substituents .

Q. How can chemoselective transformations be achieved with this boronic ester?

  • Speciation control : Manipulate solution equilibria to prioritize specific boronic ester forms. For example, iterative C=C bond formation via controlled oligomerization of sp²-hybridized esters .
  • Protection/deprotection : Use pinacol as a transient protecting group, enabling selective deprotection for stepwise functionalization .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

  • Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from: (i) Catalyst poisoning : Trace amines (e.g., from N-methylaminomethyl) adsorb onto palladium, requiring pre-treatment with scavengers . (ii) Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate ester hydrolysis .
  • Resolution : Standardize reaction conditions (e.g., degassed solvents, inert atmosphere) and report detailed catalytic systems .

Methodological Considerations

Q. How to design experiments detecting H2O2 using this compound?

  • Kinetic assays : Monitor pseudo-first-order reactions with excess H2O2 at pH 7–8, measuring 4-nitrophenol release (λmax 405 nm) .
  • Interference testing : Validate selectivity against ROS (e.g., superoxide, hydroxyl radicals) using scavengers .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking studies : Model binding to proteasome components (e.g., β5 subunit) using MD simulations, leveraging structural analogs (e.g., bortezomib) .
  • ADMET profiling : Predict solubility (LogP ~1.7–2.0) and metabolic stability using QSAR models .

Data Analysis and Reproducibility

Q. How to address inconsistencies in biological activity data?

  • Hypothesis : Divergent IC50 values may stem from assay conditions (e.g., cell line variability, serum content).
  • Solution : Replicate studies in standardized models (e.g., HEK293 or HeLa) with controlled H2O2 levels .

Q. What statistical methods validate reaction optimization parameters?

  • DoE (Design of Experiments) : Use factorial designs to test temperature, catalyst loading, and solvent effects, identifying critical variables via ANOVA .

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